molecular formula C18H16N4O3 B11277620 N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

Cat. No.: B11277620
M. Wt: 336.3 g/mol
InChI Key: VIZCKASSKYNHFX-UHFFFAOYSA-N
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Description

N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups .

Scientific Research Applications

N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can act as a pharmacophore, binding to active sites and modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific structure and functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups and the phthalazinone core.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-benzyl-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide

InChI

InChI=1S/C18H16N4O3/c23-16-14-9-5-4-8-13(14)15(21-22-16)11-20-18(25)17(24)19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,24)(H,20,25)(H,22,23)

InChI Key

VIZCKASSKYNHFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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